Tetradecyl 3-Amino-4-methoxybenzoate Tetradecyl 3-Amino-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 170082-19-6
VCID: VC14090426
InChI: InChI=1S/C22H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26-22(24)19-15-16-21(25-2)20(23)18-19/h15-16,18H,3-14,17,23H2,1-2H3
SMILES:
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol

Tetradecyl 3-Amino-4-methoxybenzoate

CAS No.: 170082-19-6

Cat. No.: VC14090426

Molecular Formula: C22H37NO3

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Tetradecyl 3-Amino-4-methoxybenzoate - 170082-19-6

Specification

CAS No. 170082-19-6
Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
IUPAC Name tetradecyl 3-amino-4-methoxybenzoate
Standard InChI InChI=1S/C22H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26-22(24)19-15-16-21(25-2)20(23)18-19/h15-16,18H,3-14,17,23H2,1-2H3
Standard InChI Key ITJNEMNJKORDLJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)N

Introduction

Chemical Identity and Structural Characteristics

Tetradecyl 3-amino-4-methoxybenzoate belongs to the class of alkyl-substituted benzoate esters. Its molecular structure comprises a benzoate core with an amino group (-NH2_2) at the 3rd position and a methoxy group (-OCH3_3) at the 4th position of the aromatic ring. The tetradecyl chain (C14_{14}H29_{29}) is esterified to the carboxylic acid group, forming a long hydrophobic tail. The molecular formula is C22_{22}H37_{37}NO3_3, yielding a molecular weight of 363.54 g/mol .

Key structural features include:

  • Aromatic system: Facilitates π-π interactions and electronic delocalization.

  • Amino and methoxy substituents: Introduce hydrogen-bonding capabilities and electronic modulation.

  • Tetradecyl chain: Enhances lipid solubility and membrane permeability.

The compound’s log P (octanol-water partition coefficient) is estimated at 6.2–7.1, indicating high lipophilicity, while its water solubility remains negligible (<0.1 mg/mL) . These properties make it suitable for applications requiring sustained release or targeted delivery in hydrophobic environments.

Synthesis and Optimization

Reaction Mechanism

The synthesis of tetradecyl 3-amino-4-methoxybenzoate follows a nucleophilic acyl substitution pathway, as outlined in U.S. Patent 5,908,955 . The process involves reacting 3-amino-4-methoxybenzoic acid with tetradecyl bromide in the presence of a basic carbonate (e.g., potassium carbonate):

3-Amino-4-methoxybenzoic acid+C14H29BrK2CO3,ΔTetradecyl 3-amino-4-methoxybenzoate+HBr\text{3-Amino-4-methoxybenzoic acid} + \text{C}_{14}\text{H}_{29}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Tetradecyl 3-amino-4-methoxybenzoate} + \text{HBr}

The reaction proceeds under reflux in a polar aprotic solvent such as N,N-dimethylformamide (DMF), achieving yields of 75–85% after purification .

Critical Parameters

  • Temperature: Optimal reflux at 110–120°C prevents decomposition of the amino group.

  • Base selection: Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the alkyl halide.

  • Solvent purity: Anhydrous DMF ensures high reactivity and prevents side reactions.

Table 1 compares yields and conditions for analogous esters synthesized via this protocol :

Alkyl Chain LengthYield (%)Reaction Time (h)
Dodecyl (C12)786
Tetradecyl (C14)827
Hexadecyl (C16)768

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, attributable to the stability of the aromatic core and alkyl chain .

Spectroscopic Data

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (C=O ester), 1250 cm1^{-1} (C-O methoxy).

  • 1^1H NMR (400 MHz, CDCl3_3): δ 6.85 (d, aromatic), 3.89 (s, OCH3_3), 2.51 (t, CH2_2-COO), 1.25 (m, C14_{14}H29_{29}) .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
Dichloromethane45.6
Hexane3.2

Biological and Industrial Applications

Antimicrobial Activity

Preliminary studies on structurally related esters demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The tetradecyl chain enhances membrane disruption, while the amino group facilitates electrostatic interactions with microbial surfaces.

Drug Delivery Systems

The compound’s lipophilicity makes it a candidate for lipid-based nanoparticle formulations. In vitro assays show a 3.5-fold increase in the permeability of co-administered hydrophobic drugs across Caco-2 cell monolayers .

Material Science

Incorporation into polymeric coatings improves UV stability and reduces water absorption by 40% compared to unmodified polymers, as evidenced by accelerated weathering tests .

Comparative Analysis with Analogues

Table 2 highlights key differences between tetradecyl 3-amino-4-methoxybenzoate and its shorter-chain analogues :

PropertyTetradecyl (C14)Dodecyl (C12)Hexadecyl (C16)
Melting Point (°C)89–9284–8794–97
log P6.2–7.15.8–6.57.5–8.3
Antimicrobial MIC32 µg/mL64 µg/mL16 µg/mL
Solubility in Ethanol12.4 mg/mL18.1 mg/mL8.9 mg/mL

The tetradecyl derivative strikes a balance between chain length and bioactivity, outperforming shorter chains in membrane interaction while avoiding the excessive hydrophobicity of longer chains.

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